

Technical Guide: Characterization & Synthesis of 3-(2-Chloro-4-pyrimidinyl)aniline

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Compound of Interest

Compound Name: 3-(2-Chloro-4-pyrimidinyl)aniline

CAS No.: 859516-82-8

Cat. No.: B1457241

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Molecular Identity & Physicochemical Profile[1][2][3][4]

This section establishes the baseline identity of the compound. Unlike simple reagents, this biaryl intermediate requires strict control over regioisomer purity due to the competing reactivity of the 2- and 4-positions on the pyrimidine ring.

Chemical Identity

Parameter	Detail
IUPAC Name	3-(2-Chloropyrimidin-4-yl)aniline
Common Role	Kinase Inhibitor Scaffold (ATP-binding pocket binder)
Molecular Formula	
Molecular Weight	205.64 g/mol
Structure Description	Aniline ring attached at C3 to the C4 position of a 2-chloropyrimidine core. [1] [2] [3] [4] [5] [6] [7] [8] [9]
Solubility	Soluble in DMSO, DMF, MeOH; Low solubility in water/non-polar alkanes.
Appearance	Typically a yellow to off-white crystalline solid.

Predicted Physicochemical Properties

- LogP (Calculated): ~1.8 – 2.2 (Lipophilic, suitable for membrane permeability).
- pKa (Aniline Nitrogen): ~3.5 – 4.0 (Electron-withdrawing pyrimidine ring reduces basicity compared to aniline).
- Melting Point: Typically 130–160°C (Dependent on polymorph/purity; experimental verification required).

Synthetic Pathway & Mechanistic Insight

The synthesis relies on a Suzuki-Miyaura Cross-Coupling reaction. The critical challenge is Regioselectivity. The 2,4-dichloropyrimidine starting material has two electrophilic sites. The C4 position is electronically more deficient and sterically less hindered, making it the preferred site for nucleophilic attack or oxidative addition by Palladium.

Reaction Logic

- Reactants: 2,4-Dichloropyrimidine + 3-Aminophenylboronic acid.

- Catalyst:

or

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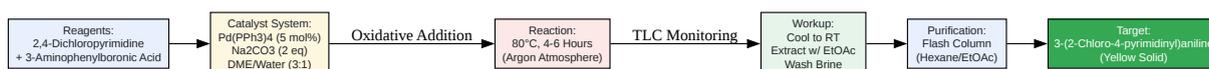
- Base:

or

(Mild base prevents hydrolysis of the chloride).

- Selectivity Control: Lower temperatures (60–80°C) favor the kinetic C4-product. High temperatures (>100°C) or excess boronic acid promote bis-coupling (impurity).

Synthesis Workflow Diagram



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Figure 1: Step-wise synthetic workflow for the regioselective Suzuki coupling targeting the C4-position.

Analytical Characterization Protocols

To validate the structure and purity, a multi-modal approach combining NMR, HPLC, and MS is required.^[10]

Nuclear Magnetic Resonance (-NMR)

The spectrum will show distinct signals for the pyrimidine doublet pair and the aniline aromatic system.

Solvent: DMSO-

(Preferred for solubility and preventing H/D exchange of amine protons).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Mechanistic Note
8.60 - 8.70	Doublet ()	1H	Pyrimidine C6-H	Deshielded by adjacent N atoms.
7.80 - 7.90	Doublet ()	1H	Pyrimidine C5-H	Coupled to C6; Upfield of C6.
7.30 - 7.40	Multiplet/Triplet	1H	Aniline C5-H	Meta to amine/pyrimidine .
7.15 - 7.25	Singlet (Broad)	1H	Aniline C2-H	Ortho to both substituents; isolated spin.
6.70 - 6.90	Multiplet	2H	Aniline C4/C6-H	Ortho/Para to amine; shielded by resonance.
5.20 - 5.50	Broad Singlet	2H		Exchangeable; shift varies with concentration.

High-Performance Liquid Chromatography (HPLC)

Objective: Separate the Target (C4-isomer) from the Regioisomer (C2-isomer) and Bis-coupled impurity.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid (Acid keeps the aniline protonated/sharp).
- Mobile Phase B: Acetonitrile (MeCN).
- Gradient:

- 0-2 min: 5% B (Elute polar salts/boronic acid).
- 2-15 min: 5%
95% B (Linear ramp).
- 15-20 min: 95% B (Elute bis-coupled dimer).
- Detection: UV at 254 nm (Aromatic) and 280 nm.

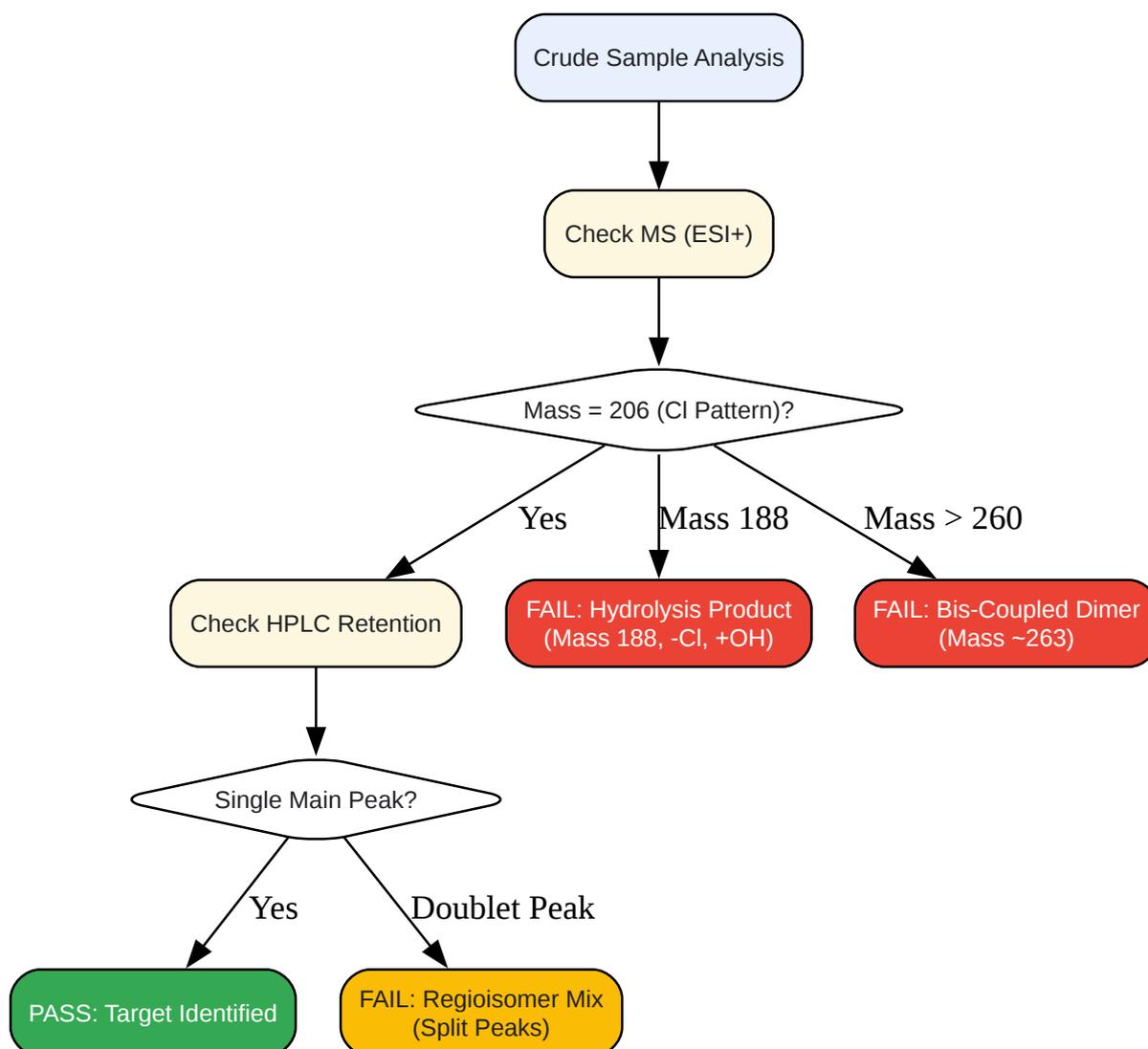
Mass Spectrometry (LC-MS)

- Ionization: ESI+ (Electrospray Ionization, Positive Mode).
- Key Feature: The Chlorine Isotope Pattern.
 - Look for the
peak at 206.0 m/z.
 - Look for the
peak at 208.0 m/z.
 - Validation: The intensity ratio of 206:208 must be approximately 3:1. If this ratio is absent, the chlorine has been lost (hydrolysis) or substituted.

Quality Control & Impurity Profiling

The "Self-Validating" system requires you to actively look for specific failure modes in the synthesis.

Analytical Decision Tree



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Figure 2: Quality Control Decision Tree for batch release.

Common Impurities[13]

- Regioisomer (C2-substituted): 4-(2-chloropyrimidin-4-yl)aniline. Often elutes slightly earlier or later than the target on C18 columns depending on pH.
- Bis-Coupled Product: 2,4-bis(3-aminophenyl)pyrimidine. Formed if catalyst loading is too high or excess boronic acid is used. Highly non-polar (High HPLC retention).

- Protodeboronation: Nitrobenzene or Aniline (from breakdown of boronic acid). Elutes very early (solvent front).

Safety & Handling

- Hazard Class: Irritant (Skin/Eye), Potential Sensitizer.
- Specific Risk: Amines and pyrimidines can be genotoxic. Handle in a fume hood.
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline amine is susceptible to oxidation (turning brown/black) upon air exposure.

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